molecular formula C8H6BrNS B1274153 5-Bromo-2-methylbenzothiazole CAS No. 63837-11-6

5-Bromo-2-methylbenzothiazole

Cat. No. B1274153
CAS RN: 63837-11-6
M. Wt: 228.11 g/mol
InChI Key: OLQKNZNXLBILDD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 5-position and a methyl group at the 2-position on the benzothiazole ring is characteristic of this compound. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 5-Bromo-2-methylbenzothiazole and related compounds can be achieved through several methods. One approach involves the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles, a reaction known as the Hugerschoff reaction. A stable, crystalline organic ammonium tribromide, benzyltrimethylammonium tribromide, has been utilized as an alternative electrophilic bromine source to control the stoichiometry and minimize aromatic bromination caused by excess reagent . Another method for the regiospecific synthesis of 2-arylbenzothiazoles, which can be substituted at various positions, uses a bromine atom ortho to the anilido nitrogen to direct cyclization .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic and computational methods. For instance, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, a related compound, has been determined using X-ray single-crystal analysis and compared with computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . Similarly, the molecular structure of Methyl 2-amino 5-bromobenzoate has been investigated using DFT, providing insights into the molecular dynamics and electronic properties of the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions. For example, 4,5-Dibenzothienylthiazoles with leaving groups at the reactive 2-positions can undergo elimination to generate a condensed aromatic structure upon the addition of acid . The reactivity of these compounds can be influenced by the presence of substituents on the benzothiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be explored through experimental and theoretical studies. Vibrational spectroscopy, such as FT-IR and Raman, along with computational methods, can be used to analyze the vibrational modes and molecular properties of these compounds . The synthesis and characterization of N-(carboxyethyl)-2-methylbenzothiazolium bromide, for example, provide insights into the structural properties and vibrational spectra of the compound . Additionally, the polarizability and hyperpolarizability of these molecules can be calculated to understand their nonlinear optical (NLO) activity .

Scientific Research Applications

Antitumor Activity

5-Bromo-2-methylbenzothiazole derivatives have been studied for their antitumor activities. A synthesis of 2-aminothiazole derivatives, including those containing bromo and methyl substitutions, demonstrated significant antitumor activity against human lung cancer and glioma cell lines, suggesting the potential of these compounds in cancer treatment (Li et al., 2016). Furthermore, benzothiazole derivatives have been synthesized and evaluated for their probable anticancer activity against various cancer cell lines, indicating the versatility of these compounds in developing new anticancer agents (Osmaniye et al., 2018).

Antimicrobial Properties

Compounds derived from 5-Bromo-2-methylbenzothiazole have shown promising antimicrobial activities. A study highlighted the synthesis and evaluation of antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles against Gram-negative and Gram-positive bacterial strains, underlining the potential of these compounds in the development of new antimicrobial agents (Sanjeeva et al., 2021).

Thermochemical Analysis

Thermochemical studies involving 5-Bromo-2-methylbenzothiazole derivatives have been conducted to understand their energetic properties. An energetic study of 5-fluoro-2-methylbenzothiazole and its derivatives in condensed and gaseous states used calorimetric techniques and computational calculations, providing insights into the standard molar enthalpies of formation and vaporization, which are crucial for their application in various scientific fields (Silva et al., 2018).

properties

IUPAC Name

5-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKNZNXLBILDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980481
Record name 5-Bromo-2-methyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylbenzothiazole

CAS RN

63837-11-6
Record name 5-Bromo-2-methylbenzothiazole
Source CAS Common Chemistry
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Record name 5-Bromo-2-methylbenzothiazole
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Record name 5-Bromo-2-methyl-1,3-benzothiazole
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Record name 5-bromo-2-methylbenzothiazole
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Synthesis routes and methods

Procedure details

Sodium nitrite (0.9 g, 13 mmol) was added portionwise to a suspension of 2-methyl-5-aminobenzothiazole dihydrochloride (2.0 g, 8 mmol) in hydrobromic acid (24 ml) at 0° C. The resulting mixture was added dropwise to a solution of copper(I) bromide (4.0 g, 14 mmol) in hydrobromic acid (50 ml) at 0° C. After stirring at 0° C. for 2 hours, water was added. The reaction mixture was basified to pH 9 using aqueous ammonium hydroxide and was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate to give 2-methyl-5-bromobenzothiazole (1.0 g, 52%, 82% AUC GC) after chromatography (9:1 heptane/ethyl acetate): 1H NMR (300 MHz, DMSO-d6) δ 8.12 (d, J=1.8 Hz, 8.02 (dd, 1H) J=8.4, 1.5 Hz, 1H), 7.56 (dd, J=8.7, 2.1 Hz, 1H), 2.81 (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AA Vasilev, MI Kandinska, SS Stoyanov… - Beilstein Journal of …, 2017 - beilstein-journals.org
… 5-Bromo-2-methylbenzothiazole (1b, 1 mmol) and dimethyl sulfate (DMS, 1.2 mmol) were mixed in a 50 mL sealed tube equipped with a magnetic stirrer. The tube was flushed with …
Number of citations: 21 www.beilstein-journals.org
Y Zhang, X Yue, B Kim, S Yao… - Chemistry–A European …, 2014 - Wiley Online Library
… 5-Ethynyl-3-ethyl-2-methylbenzothiazolium iodide (3) was synthesized from 5-bromo-2-methylbenzothiazole in three steps. Substitution of bromine by the ethynyltrimethylsilyl group …
R Tatsumi, M Fujio, S Takanashi… - Journal of medicinal …, 2006 - ACS Publications
… This compound was prepared from compound 2 (911 mg, 5.0 mmol) and 5-bromo-2-methylbenzothiazole (2.3 g, 10.0 mmol) using the same procedure described for the preparation of …
Number of citations: 52 pubs.acs.org
T Sawazaki, Y Sohma, M Kanai - Chemical and Pharmaceutical …, 2022 - jstage.jst.go.jp
… 5-Bromo-2-methylbenzothiazole was purchased from FUJIFILM Wako Pure Chemical Corporation. 2-Methylbenzothiazole was purchased from Tokyo Chemical Industry Co., Ltd. (TCI). …
Number of citations: 1 www.jstage.jst.go.jp
M Wang, Y Zhang, X Yue, S Yao, MV Bondar… - Molecules, 2016 - mdpi.com
… 5-Bromo-2-methylbenzothiazole was purchased from TCI America (Portland, OR, USA). … Under an argon atmosphere 5-bromo-2-methylbenzothiazole (1.5 g, 6.30 mmol), bis(…
Number of citations: 5 www.mdpi.com
GS Jiao, A Loudet, HB Lee, S Kalinin, LBÅ Johansson… - Tetrahedron, 2003 - Elsevier
The purpose of this project was to prepare fluorescent dyes that could absorb energy at relatively short wavelengths, and fluoresce in the near-IR region. To achieve this, copper- and …
Number of citations: 50 www.sciencedirect.com
S Barrois, HA Wagenknecht - Beilstein journal of organic …, 2012 - beilstein-journals.org
… The resulting 5-bromo-2-methylbenzothiazole (8) was converted in a double Friedel–Crafts-type acylation. Treatment with glutaryl chloride in the presence of AlCl 3 connects two …
Number of citations: 45 www.beilstein-journals.org
M Wang - 2014 - stars.library.ucf.edu
The primary focus of this dissertation is the development of novel fluorescent near-infrared molecules for various applications. In Chapter 1, a compound dU-BZ synthesized via …
Number of citations: 4 stars.library.ucf.edu
K Horkka - 2016 - Helsingfors universitet
Number of citations: 2

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